ethyl 4-{2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate
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Description
Ethyl 4-{2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate is a useful research compound. Its molecular formula is C24H23N5O4 and its molecular weight is 445.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 445.17500423 g/mol and the complexity rating of the compound is 766. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-{2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and potential as an anti-inflammatory agent.
Overview of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are recognized for their ability to inhibit various protein kinases and have been studied for their potential in treating cancer and other diseases. The core structure of these compounds allows for modifications that can enhance their biological efficacy and selectivity.
Anticancer Activity
Research indicates that compounds with the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties. For instance:
- Inhibition of Protein Kinases : Many pyrazolo[3,4-d]pyrimidines act as inhibitors of tyrosine kinases such as c-Src and Bcr-Abl. These kinases play critical roles in cancer cell proliferation and survival. Studies have shown that derivatives of this compound can induce substantial reductions in tumor volume in various cancer models. For example, one study reported a compound that reduced tumor volumes by over 50% in a subcutaneous xenograft model involving neuroblastoma cells .
- Cell Line Testing : The compound was tested against several cancer cell lines including MCF-7 (breast cancer), HepG2 (hepatoma), A549 (lung cancer), and PC-3 (prostate cancer). Results indicated that certain derivatives exhibited IC50 values as low as 1.74 µM against MCF-7 cells, demonstrating potent antiproliferative activity .
Cell Line | IC50 Value (µM) | Reference |
---|---|---|
MCF-7 | 1.74 | |
HepG2 | Not specified | |
A549 | Not specified | |
PC-3 | Not specified |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrazolo[3,4-d]pyrimidines:
- Bacterial Activity : The compound was evaluated against Staphylococcus aureus and Escherichia coli, showing promising antibacterial activity. The mechanism of action appears to involve the inhibition of bacterial growth through interference with essential cellular processes .
- Combination Therapy : The compound's ability to act synergistically with traditional antibiotics like ampicillin suggests its potential use in combination therapies for enhanced efficacy against resistant bacterial strains .
Anti-inflammatory Effects
Some pyrazolo[3,4-d]pyrimidine derivatives have demonstrated anti-inflammatory properties:
- COX Inhibition : Certain derivatives have been identified as selective inhibitors of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For example, compounds exhibiting IC50 values significantly lower than traditional anti-inflammatory drugs like Celecoxib have been reported .
Case Studies
-
Case Study on Anticancer Efficacy :
- A study involving a series of pyrazolo[3,4-d]pyrimidine derivatives showed that modifications at specific positions on the scaffold could enhance anticancer activity. One derivative induced apoptosis in cancer cells through the activation of caspase pathways.
-
Case Study on Antimicrobial Activity :
- In a clinical setting, a derivative was tested for its effectiveness against multi-drug resistant strains of bacteria in vitro and demonstrated significant inhibition compared to standard treatments.
Properties
IUPAC Name |
ethyl 4-[[2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O4/c1-4-33-24(32)17-8-10-18(11-9-17)27-21(30)13-28-14-25-22-19(23(28)31)12-26-29(22)20-7-5-6-15(2)16(20)3/h5-12,14H,4,13H2,1-3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIOPGWFNGXNPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC(=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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